![molecular formula C8H12ClFN4 B13963140 5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride](/img/structure/B13963140.png)
5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride
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Overview
Description
5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride is a chemical compound with the molecular formula C8H12ClFN4. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride typically involves the nucleophilic substitution of a fluorine atom onto a pyrimidine ring. One common method includes the reaction of 5-fluoropyrimidine with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, DMF, THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
5-fluorouracil: A well-known anticancer agent that also contains a fluorine atom on a pyrimidine ring.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, which are widely used in medicinal chemistry for their biological activities.
Uniqueness
5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride is unique due to its specific combination of a fluorinated pyrimidine ring and a pyrrolidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
5-Fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride is a compound with significant potential in medicinal chemistry, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H12ClFN4. It features a fluorine atom at the 5-position of the pyrimidine ring and a pyrrolidine moiety attached to the nitrogen at the 1-position. This unique structure contributes to its biological properties, making it an interesting subject for research.
Research indicates that this compound interacts with specific molecular targets, particularly serine/threonine protein kinases. These kinases are crucial in regulating cell cycle progression and apoptosis. By inhibiting these targets, this compound may disrupt cellular processes associated with cancer progression and bacterial growth.
Anticancer Activity
Studies have shown that this compound exhibits significant anticancer properties. It has been evaluated for its ability to inhibit enzymes involved in DNA replication and repair, which are critical for cancer cell proliferation. For instance, it has demonstrated antiproliferative effects against various cancer cell lines, including HeLa cells, where it interferes with microtubule dynamics leading to cell death .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising results in antimicrobial assays. It has been tested against both Gram-positive and Gram-negative bacteria, revealing effective antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli . The compound's structural features appear to enhance its antimicrobial efficacy.
Research Findings and Case Studies
Several studies have highlighted the biological activities of this compound:
- Anticancer Studies : In vitro testing demonstrated that derivatives of this compound retain antiproliferative activity against various cancer cell lines, indicating its potential as a lead compound for developing new anticancer agents .
- Antimicrobial Efficacy : A comprehensive evaluation of pyrrolidine derivatives indicated that compounds similar to this compound exhibited strong antibacterial effects against multiple bacterial strains, supporting its potential use in treating infections .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
Compound Name | Structural Features | Unique Properties |
---|---|---|
5-Fluorouracil | Pyrimidine base with fluorine | Established anticancer agent |
N-(pyrrolidin-3-yl)pyrimidin-2-amine | Lacks fluorine substitution | Potential for different biological activity |
N-(4-fluoro-2-methoxyphenyl)pyrimidin-2-amines | Contains methoxy group | Explored for specific cancer types |
Properties
IUPAC Name |
5-fluoro-N-pyrrolidin-3-ylpyrimidin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN4.ClH/c9-6-3-11-8(12-4-6)13-7-1-2-10-5-7;/h3-4,7,10H,1-2,5H2,(H,11,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAASRMOHUKRDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=NC=C(C=N2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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